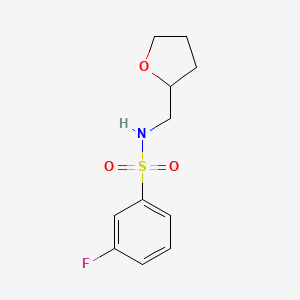

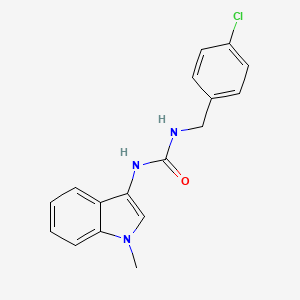

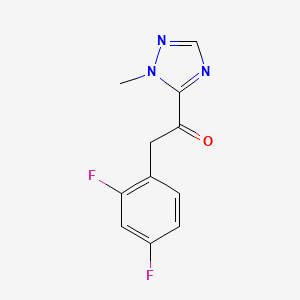

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized by reacting sulfonyl chlorides with amines .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the tetrahydroquinoline, ethylsulfonyl, and dimethylbenzenesulfonamide groups. These groups could potentially form various intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Synthesis of Sulfonyl Chloride: The formation of sulfonamide typically involves reacting the amine with an excess of SES-Cl3 in the presence of triethylamine. For aromatic or heterocyclic amines, sodium hydride is used as a base .

Direct Introduction of SES in Synthesis:SES Protection on Polymeric Support: Exploring SES protection on solid-phase synthesis platforms.

Heterocyclic Amino Acid Derivatives

The compound has been investigated for its potential as a heterocyclic amino acid derivative containing azetidine and oxetane rings. These derivatives may find applications in various fields, including drug discovery and materials science .

Functionalized Ionic Liquids for Li-ion Batteries

Functionalized ionic liquid 1-cyanopropy-1-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (CPMIMTFSI) has been synthesized as an electrolyte additive for high-voltage Li-ion batteries. It aims to improve the voltage resistance of carbonate-based electrolytes .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-9-10-17(13-18(16)21)20-27(24,25)19-12-14(2)7-8-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOWQDPNTKANRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)

![(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2434270.png)